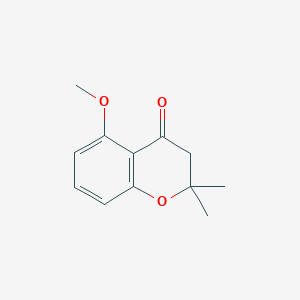

5-Methoxy-2,2-dimethylchroman-4-one

Description

Properties

IUPAC Name |

5-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBDXQSHYXJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2,2-dimethylchroman-4-one

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products.[1][2] Its versatile structure has rendered it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of a specific derivative, 5-Methoxy-2,2-dimethylchroman-4-one. We will elucidate a robust and scientifically-grounded synthetic pathway, detail the step-by-step experimental protocols, and present a full suite of expected analytical and spectroscopic data for unequivocal structural confirmation. This document is designed to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and actionable laboratory procedures.

Foundational Principles & Synthetic Strategy

The synthesis of 2,2-disubstituted chroman-4-ones is most effectively achieved through the acid-catalyzed reaction of a phenol with an appropriate α,β-unsaturated acid. This approach, a variation of the Friedel-Crafts acylation, is a convergent and reliable method for constructing the chromanone core.

Causality of the Chosen Pathway

For the synthesis of this compound, the logical precursors are 3-methoxyphenol and 3,3-dimethylacrylic acid. The selection of this pathway is underpinned by several key principles:

-

Regioselectivity: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. In the context of an intramolecular cyclization, this directs the ring closure to the ortho position, which is essential for forming the heterocyclic ring. The methoxy group's electronic influence and the steric environment guide the acylation to the desired position.

-

Reaction Mechanism: The reaction proceeds via two key stages. First, the 3,3-dimethylacrylic acid is activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, which acts as both catalyst and solvent.[3] This promotes the electrophilic acylation of the electron-rich aromatic ring of 3-methoxyphenol. Second, a subsequent intramolecular Michael addition (cyclization) occurs, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, forming the final six-membered heterocyclic ring.

-

Efficiency: This one-pot reaction is efficient and avoids the need to isolate intermediates, making it a preferred method for generating libraries of chromanone derivatives.[4]

The proposed synthetic transformation is illustrated below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; its success is confirmed by the characterization data detailed in the subsequent section.

Materials & Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| 3-Methoxyphenol | ≥98% | Sigma-Aldrich, TCI |

| 3,3-Dimethylacrylic Acid | ≥98% | Alfa Aesar, TCI |

| Polyphosphoric Acid (PPA) | 115% assay | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | ACS Grade | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | SiliCycle, Merck |

| Hexane | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

-

Catalyst Addition: To this mixture, carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent). The mixture will become a thick, stirrable slurry.

-

Reaction Execution: Heat the reaction mixture to 80-90°C in an oil bath. Maintain vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.

-

Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice (approx. 50g) to the flask with stirring. This process is exothermic.

-

Extraction: Once the PPA is fully hydrolyzed, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure this compound.

Structural Characterization & Data Analysis

The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) and the ether linkages (C-O-C) are of primary diagnostic importance.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.

Expected Spectroscopic & Physical Data

The following data are predicted based on the analysis of closely related 2,2-dimethylchroman-4-one derivatives.[5]

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Exact Mass (HRMS) | [M+H]⁺: 207.1016 |

| Appearance | Off-white to pale yellow solid |

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | t, J ≈ 8.2 Hz | 1H | H-7 | Aromatic proton, triplet due to coupling with H-6 and H-8. |

| ~ 6.55 | d, J ≈ 8.2 Hz | 1H | H-6 or H-8 | Aromatic proton, doublet from ortho coupling. |

| ~ 6.45 | d, J ≈ 8.2 Hz | 1H | H-8 or H-6 | Aromatic proton, doublet from ortho coupling. |

| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons, singlet. |

| ~ 2.70 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to the carbonyl group, singlet.[5] |

| ~ 1.45 | s | 6H | 2 x -CH₃ (gem) | Geminal methyl protons at the C-2 position, singlet.[5] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.0 | C-4 (C=O) | Carbonyl carbon. |

| ~ 160.5 | C-8a | Aromatic carbon attached to the heterocyclic oxygen. |

| ~ 159.0 | C-5 | Aromatic carbon attached to the methoxy group. |

| ~ 135.0 | C-7 | Aromatic CH. |

| ~ 110.0 | C-4a | Aromatic carbon at the ring junction. |

| ~ 107.0 | C-6 | Aromatic CH. |

| ~ 104.0 | C-8 | Aromatic CH. |

| ~ 78.0 | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |

| ~ 55.8 | -OCH₃ | Methoxy carbon. |

| ~ 49.0 | C-3 | Methylene carbon adjacent to the carbonyl. |

| ~ 26.5 | 2 x -CH₃ | Geminal methyl carbons. |

Table 3: Predicted IR Data (KBr)

| Frequency (cm⁻¹) | Assignment | Description |

| ~ 2970-2850 | C-H stretch (sp³) | Aliphatic C-H bonds from methyl/methylene |

| ~ 1685 | C=O stretch | Strong absorption for the ketone carbonyl |

| ~ 1600, 1480 | C=C stretch | Aromatic ring vibrations |

| ~ 1260 | C-O-C stretch (aryl) | Aryl-alkyl ether linkage |

| ~ 1150 | C-O-C stretch (alkyl) | Alkyl ether linkage |

Integrated Workflow

The entire process from starting materials to a fully characterized final product follows a logical and systematic workflow, ensuring reproducibility and high-quality results.

Caption: Integrated workflow for synthesis and characterization.

Significance and Application in Drug Discovery

Chroman-4-one and its derivatives are of significant interest to the pharmaceutical industry. The core structure is a key component in a variety of compounds that have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Specifically, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[2] The synthesis of specific analogs like this compound provides medicinal chemists with a valuable building block for developing new chemical entities with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-4-Chromanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, Y. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2326. Retrieved from [Link]

-

ResearchGate. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]

-

Kim, H., et al. (2018). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 83(15), 8039–8050. Retrieved from [Link]

-

Indian Journal of Chemistry. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2022). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone. John Wiley & Sons, Inc. Retrieved from [Link]

-

Semantic Scholar. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 5-Methoxy-2,2-dimethylchroman-4-one

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-Methoxy-2,2-dimethylchroman-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chromanone derivative, offering not only the spectral assignments but also the underlying principles and experimental protocols. The expertise encapsulated within this guide is aimed at facilitating a deeper understanding of the structure-property relationships of this class of compounds.

Introduction: The Significance of Chromanones and the Power of NMR

Chromanones are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their diverse biological activities make them a focal point in medicinal chemistry and drug discovery. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution.[1] Through the analysis of chemical shifts, coupling constants, and through-bond as well as through-space correlations, one can piece together the intricate connectivity and spatial arrangement of atoms within a molecule. This guide will leverage the power of 1D and 2D NMR techniques to provide a definitive assignment of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC numbering convention is presented below.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H and ¹³C NMR Spectral Assignments

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These assignments are based on the analysis of substituent effects on the 2,2-dimethylchroman-4-one scaffold and data from closely related analogs.[2]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.35 | t | ~8.2 |

| H-7 | ~6.55 | d | ~8.2 |

| H-8 | ~6.45 | d | ~8.2 |

| 5-OCH₃ | ~3.90 | s | - |

| H₂-3 | ~2.70 | s | - |

| 2-(CH₃)₂ | ~1.45 | s | - |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~78.0 |

| C-3 | ~48.0 |

| C-4 | ~192.0 |

| C-4a | ~115.0 |

| C-5 | ~160.0 |

| C-6 | ~135.0 |

| C-7 | ~108.0 |

| C-8 | ~102.0 |

| C-8a | ~158.0 |

| 5-OCH₃ | ~56.0 |

| 2-(CH₃)₂ | ~26.0 |

Detailed Spectral Analysis

The predicted chemical shifts are rationalized by considering the electronic environment of each nucleus. The presence of the methoxy group at the C-5 position and the gem-dimethyl group at the C-2 position significantly influences the spectral features of the chromanone core.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-6, H-7, H-8): The aromatic region is expected to show an AMX spin system. The H-6 proton, being situated between the electron-donating methoxy group (para) and the carbonyl group (meta), is expected to resonate as a triplet around 7.35 ppm due to coupling with both H-7 and H-8. The H-7 and H-8 protons will appear as doublets, with their chemical shifts influenced by the ortho and para relationships to the substituents. The electron-donating methoxy group at C-5 will cause a significant upfield shift for the ortho proton H-6 and the para proton H-8.

-

Methoxy Protons (5-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[3]

-

Methylene Protons (H₂-3): The two protons on C-3 are adjacent to the carbonyl group at C-4, which deshields them, leading to a singlet at around 2.70 ppm.

-

Gem-Dimethyl Protons (2-(CH₃)₂): The six protons of the two methyl groups at the C-2 position are equivalent and will appear as a singlet at approximately 1.45 ppm.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most downfield signal, appearing around 192.0 ppm, which is characteristic for a ketone.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The C-5 and C-8a carbons, being attached to oxygen atoms, are deshielded and appear at approximately 160.0 ppm and 158.0 ppm, respectively. The methoxy group at C-5 causes an upfield shift for the ortho (C-6) and para (C-8) carbons.

-

Heterocyclic Ring Carbons (C-2, C-3): The C-2 carbon, bearing two methyl groups and being attached to the ring oxygen, is a quaternary carbon and is expected at around 78.0 ppm. The methylene carbon C-3, adjacent to the carbonyl group, will be found at approximately 48.0 ppm.

-

Methoxy Carbon (5-OCH₃): The carbon of the methoxy group typically resonates around 56.0 ppm.[3]

-

Gem-Dimethyl Carbons (2-(CH₃)₂): The two equivalent methyl carbons at the C-2 position will give a single signal at approximately 26.0 ppm.

Experimental Protocols

To obtain high-quality NMR spectra for the structural elucidation of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.

Caption: Recommended workflow for NMR data acquisition.

-

1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: This experiment helps in differentiating between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is crucial for assigning protons in the aromatic spin system.[4][5]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.[4][5]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and confirming the positions of substituents.[4][5]

Visualization of Key 2D NMR Correlations

The following diagram illustrates the expected key HMBC correlations that would be instrumental in confirming the structure of this compound.

Sources

- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 5,7-Dihydroxy-2-(p-methoxyphenyl)-6,8-dimethyl-4-chromanone, (.+/-.)- [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxy-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,2-dimethylchroman-4-one is a substituted chromanone, a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[1] The precise structural elucidation of such compounds is a cornerstone of natural product chemistry, pharmacology, and drug development. Mass spectrometry, particularly with electron ionization (EI), stands as a pivotal analytical technique, providing a molecular fingerprint through reproducible fragmentation patterns that reveal the intricate structural details of a molecule.[2][3]

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific insights into the fragmentation behavior of chromanones and methoxy-substituted aromatic systems to offer a predictive and explanatory framework for researchers in the field.

Core Principles of Fragmentation in Mass Spectrometry

Upon entering the ion source of a mass spectrometer, molecules are typically ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+).[4] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments.[4] The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting cations and radical species.[5] For a molecule like this compound, key fragmentation drivers will include the chromanone ring system, the methoxy group, and the gem-dimethyl group.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 220.25 g/mol ) under electron ionization is anticipated to proceed through several key pathways. The initial event is the formation of the molecular ion [M]•+ at an m/z of 220.

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (α-Cleavage): A prominent fragmentation pathway for compounds containing a gem-dimethyl group adjacent to a heteroatom is the loss of a methyl radical (•CH₃) via alpha-cleavage. This results in the formation of a stable oxonium ion.

-

Retro-Diels-Alder (RDA) Reaction: The chromanone ring system is prone to a characteristic Retro-Diels-Alder (RDA) reaction, a concerted cycloreversion that cleaves the heterocyclic ring.[6][7] This is a common fragmentation pattern observed in flavonoids and related structures.[8][9][10][11][12]

-

Loss of the Methoxy Group: Aromatic methoxy groups typically exhibit a characteristic loss of a methyl radical (•CH₃).[13][14][15][16] This is a well-documented fragmentation for methoxylated flavonoids.[16][17]

-

Sequential Neutral Losses: Subsequent fragmentation of the primary fragment ions can occur through the loss of small, stable neutral molecules like carbon monoxide (CO).[18]

The interplay of these pathways will generate a characteristic mass spectrum.

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound.

Tabulated Summary of Predicted Fragments

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| Predicted m/z | Ion Description | Proposed Fragmentation Mechanism |

| 220 | [M]•+ (Molecular Ion) | Ionization of the parent molecule. |

| 205 | [M - •CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group (α-cleavage). |

| 152 | [M - C₅H₈]•+ | Retro-Diels-Alder (RDA) fragmentation of the chromanone ring, leading to the loss of isobutylene. |

| 135 | [M - C₅H₉O]⁺ | A key fragment likely arising from the ion at m/z 205. |

| 124 | [[M - C₅H₈] - CO]•+ | Loss of carbon monoxide from the RDA fragment at m/z 152. |

| 177 | [[M - •CH₃] - CO]⁺ | Loss of carbon monoxide from the fragment at m/z 205. |

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: m/z 40-550.

3. Data Analysis:

- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.

- Identify the molecular ion peak and major fragment ions.

- Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of characteristic cleavages, including the loss of a methyl group from the gem-dimethyl moiety, a Retro-Diels-Alder reaction of the chromanone core, and subsequent losses of neutral molecules. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and related compounds in complex matrices, such as natural product extracts or synthetic reaction mixtures. The experimental protocol provided herein offers a robust methodology for obtaining high-quality mass spectral data to confirm these structural hypotheses. This guide serves as a valuable resource for researchers by bridging theoretical prediction with practical application in the structural elucidation of complex organic molecules.

References

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry-Bohrium. Bohrium. Available at: [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

-

Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

-

Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. Available at: [Link]

-

Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. Available at: [Link]

-

Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. Available at: [Link]

-

Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]

-

2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290. PubChem. Available at: [Link]

-

2,2-Dimethylchroman | C11H14O | CID 136936. PubChem. Available at: [Link]

-

An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Retro diels alder reaction: Mechanism application. Chemistry Notes. Available at: [Link]

-

Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]

-

Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. Available at: [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Connecticut. Available at: [Link]

-

Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. Available at: [Link]

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Course Hero. Available at: [Link]

-

Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. ResearchGate. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkat USA. Available at: [Link]

-

fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

-

2-Pentanone, 4,4-dimethyl-. NIST WebBook. Available at: [Link]1&Type=MASS)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Methoxy-2,2-dimethylchroman-4-one in Common Laboratory Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical research and drug development, profoundly influencing reaction conditions, purification strategies, formulation, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 5-Methoxy-2,2-dimethylchroman-4-one (CAS No: 98910-61-3). Lacking extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework based on its physicochemical properties and the established principles of solvent-solute interactions. Furthermore, it provides robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable, in-house data. This guide is intended for chemists, pharmacologists, and formulation scientists who require a thorough understanding and practical approach to characterizing the solubility of novel chroman-4-one derivatives.

Introduction to this compound and the Imperative of Solubility

This compound belongs to the chroman-4-one class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including selective enzyme inhibitors and anticancer agents. The specific molecule features a methoxy group on the aromatic ring, a ketone, an ether linkage within the heterocyclic ring, and gem-dimethyl substitution at the C2 position. These functional groups dictate its polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of solubility.

In drug development, poor aqueous solubility is a primary contributor to the failure of promising therapeutic candidates, leading to low bioavailability and erratic dose-response relationships.[1] In synthetic chemistry, understanding solubility is essential for selecting appropriate reaction media, controlling reaction kinetics, and developing effective crystallization and chromatographic purification methods. This guide serves as a foundational resource for navigating these challenges.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound can be predicted by analyzing its molecular structure and key physicochemical parameters, guided by the fundamental principle of "like dissolves like."[2] The properties for this compound are summarized below.

Key Physicochemical Descriptors

The following properties for this compound (SMILES: O=C1CC(C)(C)OC2=C1C(OC)=CC=C2) were calculated using established computational models, providing a robust basis for solubility prediction.

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₁₂H₁₄O₃ | Provides the elemental composition. |

| Molecular Weight | 206.24 g/mol | Influences the energy required to disrupt the crystal lattice. |

| miLogP | 2.58 | A measure of lipophilicity. A positive value indicates a preference for nonpolar environments. |

| Topological Polar Surface Area (TPSA) | 44.8 Ų | Quantifies the polar surface area, indicating potential for hydrogen bonding. A moderate TPSA suggests some polarity. |

| Hydrogen Bond Acceptors | 3 (two O atoms in ethers, one O in ketone) | Sites that can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 0 | The absence of donors limits interactions with certain polar solvents. |

| Number of Rotatable Bonds | 1 | Low conformational flexibility. |

Data calculated using Molinspiration and SwissADME cheminformatics tools.

Predicted Solubility in Common Lab Solvents

Based on the physicochemical properties, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses three hydrogen bond acceptors (the ketone and two ether oxygens) but no hydrogen bond donors. Its TPSA of 44.8 Ų suggests a degree of polarity. However, the calculated miLogP of 2.58 indicates significant lipophilicity. Therefore, low solubility is expected in water . In alcohols like methanol and ethanol, solubility will likely be moderate. The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can interact with the polar functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are strong hydrogen bond acceptors and have high dielectric constants. Given the compound's moderate polarity and ketone functionality, good solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone . Acetonitrile is also expected to be a viable solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The molecule's substantial hydrocarbon framework and miLogP of 2.58 suggest it has significant nonpolar character. Therefore, it is expected to exhibit good to excellent solubility in chlorinated solvents like Dichloromethane (DCM) and aromatic hydrocarbons like Toluene . Solubility in highly aliphatic solvents like Hexane may be more limited but still significantly higher than in water.

Quantitative Solubility Determination: The Shake-Flask Method

For definitive solubility data, experimental determination is essential. The shake-flask method is the gold-standard for measuring thermodynamic equilibrium solubility.[3] The protocol below outlines a robust procedure coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[2]

Rationale Behind the Shake-Flask Method

This method ensures that a true equilibrium is reached between the undissolved solid compound and the solvent, providing a measure of the saturation concentration. By adding an excess of the solid, we guarantee that the solvent becomes fully saturated. The subsequent analysis of the clear supernatant provides the solubility value at a given temperature.[4]

Experimental Workflow Diagram

Caption: Quantitative Solubility Determination Workflow

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Weigh approximately 5-10 mg of this compound into a glass vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for 24 hours to ensure equilibrium is reached.[4] After this period, a visible excess of solid should remain.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow solid particles to settle.

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the supernatant into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.[5]

-

-

HPLC Analysis and Quantification:

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the solvent.

-

Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot Calibration Curve: Plot a graph of peak area versus concentration. The resulting curve should be linear (R² > 0.99).

-

Analyze Sample: Inject the filtered supernatant (sample) into the HPLC. It may be necessary to dilute the sample with the solvent to ensure the peak area falls within the linear range of the calibration curve.

-

Calculate Solubility: Determine the concentration of the compound in the sample using the calibration curve equation. Account for any dilutions made. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Rapid Qualitative Solubility Assessment

For initial screening purposes, a faster, qualitative assessment can be performed. This method provides a useful, albeit less precise, classification of solubility.

Procedure:

-

Place approximately 2-5 mg of the compound into a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition, up to a total volume of 1 mL.

-

Observe and record the results based on the following classifications:

-

Very Soluble: Dissolves completely after adding a small volume (< 0.5 mL).

-

Soluble: Dissolves completely after adding 0.5 - 1.0 mL.

-

Slightly Soluble: Only a portion of the compound dissolves.

-

Insoluble: No visible dissolution.

-

Safety and Handling

While specific toxicological data for this compound is not widely available, it is prudent to handle it with the care afforded to all novel research chemicals.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Solvents: Be aware of the specific hazards associated with each solvent used (e.g., flammability, toxicity) and handle them accordingly.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is predicted to be a lipophilic molecule with poor aqueous solubility but good solubility in a range of common polar aprotic and nonpolar organic solvents. This guide provides both the theoretical framework to understand this behavior and the practical, validated protocols to quantify it experimentally. By employing the gold-standard shake-flask method with HPLC quantification, researchers can generate the high-quality, reliable solubility data essential for advancing synthetic chemistry projects and drug discovery programs.

References

-

Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

- Glomme, A., et al. (2005).

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME Web Tool. Retrieved from [Link]

- Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences, 100(7), 2544-2557.

Sources

A Technical Guide to the Stability and Degradation of 5-Methoxy-2,2-dimethylchroman-4-one in a Laboratory Setting

Preamble: Navigating the Unknown

In the landscape of drug discovery and development, understanding the inherent stability of a molecule is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide is dedicated to 5-Methoxy-2,2-dimethylchroman-4-one, a compound belonging to the chromanone family—a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2]

Direct, published stability data for this compound is scarce. Therefore, this document adopts a first-principles approach, grounded in established chemical theory and data from structurally related compounds. As a Senior Application Scientist, my objective is not to present established facts about this specific molecule, but to provide a robust, predictive framework. This guide will empower researchers to design, execute, and interpret stability studies by dissecting the molecule's structure, anticipating its vulnerabilities, and outlining a comprehensive strategy for empirical validation.

Molecular Architecture: A Sum of Reactive Parts

The stability profile of this compound is dictated by the interplay of its constituent functional groups. A thorough analysis of this architecture is the first step in predicting its degradation pathways.

-

The Chroman-4-one Core: This fused heterocyclic system consists of a benzene ring joined to a dihydropyran ring.[2][3] The absence of the C2-C3 double bond, which differentiates it from a chromone, results in a non-aromatic heterocyclic ring, influencing its reactivity.[1][2]

-

Aryl Methoxy Group (-OCH₃): The electron-donating methoxy group attached to the benzene ring (at C5) activates the aromatic system, making it more susceptible to electrophilic attack and oxidative processes compared to an unsubstituted ring.

-

Cyclic Ether Linkage: The oxygen atom within the dihydropyran ring forms a cyclic ether. Ethers are generally stable but are known to be susceptible to cleavage under strong acidic conditions.[4]

-

Ketone Carbonyl Group (C=O): The ketone at the C4 position is a site of potential nucleophilic attack and can participate in photochemical reactions. Its presence also influences the acidity of adjacent protons.

-

Gem-Dimethyl Group: The two methyl groups at the C2 position provide steric hindrance, which may influence the accessibility of the adjacent ether oxygen to chemical attack, potentially enhancing its stability compared to an unsubstituted chromanone.

Predicted Degradation Pathways and Mechanistic Considerations

Based on the structural analysis, we can hypothesize several key degradation pathways under typical laboratory stress conditions. These predictions form the basis for designing a robust forced degradation study.

Hydrolytic Degradation

Hydrolysis is a critical test of stability in aqueous environments, with pH being the primary determinant of the degradation pathway.

-

Acid-Catalyzed Degradation: The most probable pathway under acidic conditions is the protonation of the cyclic ether oxygen, followed by nucleophilic attack by water (or the acid's conjugate base), leading to the cleavage of the C-O bond and ring-opening.[4][5] This would result in a substituted 2'-hydroxyphenolic compound. The reaction is initiated by the protonation of the ether, which makes it a better leaving group.

-

Base-Catalyzed Degradation: The chromanone ring is generally more stable under basic conditions. The primary site of reactivity would be the protons alpha to the ketone, but this typically leads to reversible enolate formation rather than degradation unless followed by an oxidative or elimination pathway. Significant degradation under standard basic conditions (e.g., 0.1M NaOH) is predicted to be slow.

Oxidative Degradation

Oxidative stress is a common cause of drug degradation, both in vitro and in vivo.

-

Mechanism: The presence of the electron-donating methoxy group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or, under harsh conditions, ring cleavage. Phenolic compounds and their ethers are known to be vulnerable to oxidative degradation.[6][7] Advanced Oxidation Processes often generate hydroxyl radicals that can readily attack such activated aromatic systems.[7] The benzylic position (C4a-C8a bond) could also be a site of oxidative cleavage.

-

Expected Products: Potential products include hydroxylated analogues on the benzene ring or the formation of quinone-like structures.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce chemical reactions.

-

Mechanism: Aromatic ketones can absorb UV light and undergo several photochemical reactions. Norrish Type I or Type II reactions involving the ketone are possibilities. Furthermore, the methoxy-substituted aromatic system may be prone to photo-oxidation. Studies on related methoxy-substituted compounds have shown that the position of the methoxy group can significantly influence the rate of photodegradation.[8]

-

Considerations: Photostability testing should be conducted in a controlled environment as specified by ICH guideline Q1B to ensure that the observed degradation is a direct result of light exposure and not thermal effects.

A Framework for Empirical Stability Testing

The following sections outline a comprehensive, self-validating protocol for investigating the stability of this compound. This workflow is designed to identify key degradants and establish a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

The objective of a forced degradation study is to intentionally degrade the molecule to an extent of 5-20%.[9] This level of degradation is typically sufficient to generate and detect primary degradation products without overly complex secondary reactions.

Caption: Fig 1. Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are starting points and should be optimized based on the observed rate of degradation. The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Setup | Temperature | Duration (Suggested Time Points) | Predicted Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | Ring opening of the dihydropyran moiety |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 12, 24 hours | Likely stable; potential for minor degradation |

| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours | Aromatic ring hydroxylation |

| Thermal | Oven (Solid & Solution) | 80°C | 24, 48, 72 hours | Non-specific decomposition |

| Photolytic | ICH Q1B compliant chamber | Ambient | Overall illumination of 1.2 million lux hours and 200 watt hours/square meter | Photochemical reactions (e.g., photo-oxidation) |

Protocol Steps:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For the thermal solid-state study, place the pure compound in the oven. For the photolytic study, expose both solid and solution samples.

-

Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed solution.

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV/MS method. A C18 column is a good starting point for method development.

Proposed Analytical Methodology

A validated, stability-indicating analytical method is the ultimate goal of this process. It must be able to resolve the parent compound from all significant degradation products and formulation excipients.

-

Technique: High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (HPLC-PDA-MS).

-

Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

-

Mobile Phase (Starting Conditions):

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Detection:

-

PDA: Scan from 200-400 nm to determine the optimal wavelength for quantification and to check for peak purity.

-

MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain the mass of the parent compound and any degradants. Perform MS/MS fragmentation on significant unknown peaks to aid in structural elucidation.

-

Predicted Degradation Product and Visualization

Based on chemical principles, the most likely significant degradation product will arise from acid-catalyzed hydrolysis.

Caption: Fig 2. Hypothesized acid-catalyzed degradation pathway.

Note: The image in the DOT script is a placeholder to represent the parent compound's structure. The actual structure would be drawn in a chemical drawing program for a formal report.

Conclusion

This guide presents a predictive and proactive strategy for assessing the stability of this compound. While lacking direct empirical data, the principles of organic chemistry allow us to anticipate its behavior under stress. The primary predicted liabilities are acid-catalyzed hydrolysis of the cyclic ether and potential oxidation of the activated aromatic ring. The provided experimental framework, based on ICH guidelines, offers a clear path for researchers to systematically investigate these predictions, identify degradation products, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions in the drug development process.

References

- (Reference to a general organic chemistry textbook discussing functional group reactivity would be placed here if used).

- Wang, Y., et al. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Semantic Scholar.

-

Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 26(13), 3824. [Link]

-

Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Taibah University Medical Sciences, 16(5), 735-743. [Link]

-

Mahesh, A., et al. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR, 6(6). [Link]

-

Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. [Link]

-

Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

-

Jo, A.-R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]

-

Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

-

(2021). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

-

Pucher, N., et al. (2017). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate. [Link]

-

LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]

-

S. K. Singh & M. A. Bakshi. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

-

Soderberg, T. (2022). 18.4 Cyclic Ethers: Epoxides. Chemistry LibreTexts. [Link]

-

(n.d.). Properties of chromanone and chromone. ResearchGate. [Link]

-

Decker, M. (2017). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. [Link]

-

(n.d.). Ether cleavage. Wikipedia. [Link]

-

Doreswamy, B. H., et al. (2004). Crystal Structure of the 4-Chromanone Derivative. J-Stage. [Link]

-

Appendino, G., et al. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ResearchGate. [Link]

-

Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

-

Klán, P., et al. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]

- 7. jetir.org [jetir.org]

- 8. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Chromanone Scaffold

The chroman-4-one framework is a privileged heterocyclic system found in a vast array of naturally occurring and synthetic molecules.[1] As a core component of many flavonoids and other secondary metabolites, this scaffold is of significant interest to the scientific community due to the diverse and potent pharmacological activities exhibited by its derivatives.[2] These activities span a wide spectrum, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The biological efficacy of chromanone derivatives is often intricately linked to the substitution patterns on the chroman-4-one ring system. This guide focuses on a specific, yet understudied, derivative: 5-Methoxy-2,2-dimethylchroman-4-one . While its confirmed isolation from natural sources remains to be definitively reported in publicly accessible literature, its structural features suggest a high probability of natural occurrence. This document provides a comprehensive overview of its plausible biosynthetic origins, a detailed synthetic pathway for its procurement, and an exploration of its potential biological activities based on the analysis of structurally related compounds and in-silico prediction methodologies.

Natural Occurrence and Biosynthetic Pathway of Chromanones

Chromanones and their unsaturated counterparts, chromones, are widely distributed secondary metabolites in the plant and fungal kingdoms.[1] They are key constituents in various plant families, including the Apiaceae, Fabaceae, and Asteraceae, as well as in numerous fungal species. The biosynthesis of the chromanone core is primarily rooted in the polyketide pathway, a major route for the production of a diverse range of natural products.[3]

A Plausible Biosynthetic Route to this compound

The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, followed by key tailoring reactions. The general steps are outlined below:

-

Polyketide Chain Formation: The process is initiated by a type III polyketide synthase (PKS).[4] These enzymes catalyze the iterative condensation of a starter CoA unit (commonly acetyl-CoA) with several extender units (typically malonyl-CoA) to form a linear poly-β-keto chain.[5]

-

Cyclization and Aromatization: The unstable poly-β-keto intermediate undergoes intramolecular cyclization reactions (Claisen and aldol condensations) and subsequent aromatization to form a phenolic precursor.

-

Prenylation: A crucial step in the formation of the 2,2-dimethyl-pyran ring is the prenylation of the aromatic precursor. An aromatic prenyltransferase enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring.[6]

-

Oxidative Cyclization: Following prenylation, an oxidative cyclization reaction occurs to form the dihydropyran ring, yielding the 2,2-dimethylchroman-4-one scaffold.

-

Tailoring Reactions: The final step involves tailoring enzymes, such as methyltransferases, which would catalyze the methylation of a hydroxyl group at the C-5 position to yield this compound.

Methodology: Synthesis and Characterization

Given the current lack of a confirmed natural source, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A plausible and efficient synthetic route involves an intramolecular Friedel-Crafts acylation.[7][8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established procedures for the synthesis of analogous chroman-4-ones.

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic acid

-

In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetone.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

To this stirred suspension, add ethyl 3-bromopropanoate (1.1-1.5 equivalents) dropwise.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide (2-3 equivalents) in ethanol.

-

After hydrolysis, neutralize the mixture with 1M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 3-(3-methoxyphenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a round-bottom flask, dissolve the crude 3-(3-methoxyphenoxy)propanoic acid (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.[9][10] The expected ¹H and ¹³C NMR chemical shifts are summarized below, based on the analysis of closely related compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.8 - 7.5 | m | 3H |

| Methoxy-H | ~3.9 | s | 3H |

| Methylene-H | ~2.7 | s | 2H |

| Methyl-H | ~1.4 | s | 6H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| Aromatic-C | 110 - 160 |

| Methoxy-C | ~56 |

| Quaternary-C | ~78 |

| Methylene-C | ~45 |

| Methyl-C | ~26 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Potential Biological Activities: An In-Silico Perspective

While experimental data on the biological activities of this compound are not currently available, the extensive research on other chromanone derivatives provides a strong basis for inferring its potential therapeutic properties. Furthermore, in-silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can offer valuable predictions.[11]

Comparative Biological Activities of Structurally Related Chromanones

The following table summarizes the reported biological activities of chromanone derivatives with structural similarities to this compound.

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

| 2,2-dimethylchroman-4-ones | Cannabinoid receptor ligands | Showed affinity for cannabinoid receptors, suggesting potential in neuromodulatory applications. | [12] |

| Methoxy-substituted chromanones | SIRT2 Inhibition | Derivatives with methoxy groups showed inhibitory activity against SIRT2, a target in neurodegenerative diseases. | [13] |

| Chromanone-based derivatives | Anti-neuroinflammatory | Exhibited potential as anti-neuroinflammatory agents. | [14] |

| Chromone hydrazone derivatives | α-glucosidase inhibition | Potent inhibitors of α-glucosidase, indicating potential for anti-diabetic applications. | [13] |

In-Silico Prediction of Bioactivity

Molecular docking is a computational technique that predicts the binding affinity and orientation of a small molecule within the active site of a target protein.[15] By docking this compound into the binding sites of various enzymes and receptors known to interact with chromanones (e.g., kinases, oxidases, and nuclear receptors), it is possible to predict its potential biological targets.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] By analyzing existing QSAR models for chromanone derivatives, predictions can be made about the potential potency of this compound in various assays, such as antioxidant or anticancer screens. These in-silico approaches can guide future experimental validation and drug discovery efforts.

Conclusion and Future Directions

This compound represents a structurally intriguing yet underexplored member of the chromanone family. While its natural occurrence is yet to be confirmed, its structure aligns with known biosynthetic pathways for related natural products. The synthetic route outlined in this guide provides a clear and efficient method for its preparation, enabling further investigation into its chemical and biological properties.

Based on the activities of structurally similar compounds, it is plausible that this compound may possess valuable pharmacological activities, potentially in the areas of neuroprotection, anti-inflammation, or metabolic disease. Future research should focus on:

-

Screening of Natural Extracts: A targeted screening of plant and fungal extracts, particularly from genera known to produce chromanones, could lead to the first isolation of this compound from a natural source.

-

Experimental Validation of Biological Activities: The synthesized compound should be evaluated in a battery of in-vitro and in-vivo assays to confirm the predicted biological activities and elucidate its mechanism of action.

-

Lead Optimization: Should promising activity be discovered, the this compound scaffold could serve as a starting point for the development of new therapeutic agents through medicinal chemistry efforts.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising, yet underinvestigated, chemical entity.

References

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide - Wikipedia [en.wikipedia.org]

- 4. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis [mdpi.com]

Methodological & Application

Application Note: Rapid and Efficient Synthesis of 5-Methoxy-2,2-dimethylchroman-4-one via Microwave Irradiation

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 5-Methoxy-2,2-dimethylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We detail a robust and highly efficient method utilizing Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times and improves yields compared to conventional heating methods. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into the rationale behind key procedural choices, making it an essential resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Chromanones and the Power of Microwave Synthesis

Chroman-4-ones are a privileged class of oxygen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and natural products. Their diverse pharmacological properties make them attractive scaffolds for the development of novel therapeutic agents. The specific substitution pattern on the chroman-4-one ring system is critical in defining its biological function.

Traditionally, the synthesis of chromanones involves methods that require long reaction times and often result in moderate yields.[1][2] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[3][4][5] Microwave chemistry leverages the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid, uniform, and selective heating of the reaction mixture.[6][7] This technique offers several compelling advantages:

-

Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[6][7]

-

Improved Chemical Yields: Enhanced reaction control and reduced side-product formation typically lead to higher yields and purer products.[4][7]

-

Energy Efficiency: Microwaves heat the reactants directly, not the vessel, resulting in significant energy savings.[3]

-

Greener Chemistry: Reduced reaction times and often a decrease in solvent volume align with the principles of sustainable chemistry.[3][4]

This guide focuses on the application of MAOS for the synthesis of this compound, demonstrating a practical and scalable protocol for modern synthetic laboratories.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through an acid-catalyzed reaction between 3-methoxyphenol and 3,3-dimethylacrylic acid. The reaction proceeds via a tandem Friedel-Crafts acylation and an intramolecular oxa-Michael addition (cyclization).

Causality of the Mechanism:

-

Friedel-Crafts Acylation: In the presence of a strong acid catalyst like methanesulfonic acid, the 3,3-dimethylacrylic acid is protonated, forming a reactive acylium ion intermediate. The electron-rich aromatic ring of 3-methoxyphenol then acts as a nucleophile, attacking the acylium ion. The substitution is directed ortho to the hydroxyl group due to its strong activating and directing effect, leading to the formation of an acylated phenol intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group of the intermediate then undergoes a rapid intramolecular conjugate addition to the α,β-unsaturated ketone.[8] This cyclization step, forming the six-membered heterocyclic ring, is highly favorable and is significantly accelerated by microwave irradiation.[9] The use of microwave energy efficiently overcomes the activation barrier for both the acylation and the subsequent ring-closing reaction.[3]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis system. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

-

Reagents:

-

3-Methoxyphenol (≥98%)

-

3,3-Dimethylacrylic acid (≥98%)

-

Methanesulfonic acid (≥99%)

-

Ethyl acetate (ACS grade)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Microwave synthesizer with appropriate pressure-rated glass reaction vessels (e.g., 10 mL) and magnetic stir bars

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

System for column chromatography (silica gel, 230-400 mesh)

-

Analytical balance

-

Ice bath

-

3.2. Step-by-Step Synthesis Procedure

-

Reactant Preparation: To a 10 mL pressure-rated microwave reaction vessel containing a magnetic stir bar, add 3-methoxyphenol (1.24 g, 10 mmol) and 3,3-dimethylacrylic acid (1.00 g, 10 mmol).

-

Catalyst/Solvent Addition: Carefully add methanesulfonic acid (5 mL) to the vessel. The acid acts as both the catalyst and a high-boiling, microwave-absorbent solvent.

-

Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the conditions specified in Table 1.

-

Rationale: The temperature is set to promote a rapid reaction while the power is modulated by the instrument to maintain this temperature. The hold time is optimized for reaction completion without significant degradation.

-

-

Reaction Quenching and Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap it in the fume hood. Slowly pour the reaction mixture into a beaker containing crushed ice (~100 g). This step quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Rationale: Ethyl acetate is an effective solvent for the chromanone product and is immiscible with the aqueous layer. Multiple extractions ensure complete recovery of the product.

-

-